Cas no 16217-15-5 ((S)-1-Benzyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate)

(S)-1-Benzyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate 化学的及び物理的性質
名前と識別子
-
- (S)-1-Benzyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate
- (2S)-4-Oxo-1,2-pyrrolidinedicarboxylic Acid 1-Benzyl 2-Methyl Ester
- (2S)-4-Oxo-1,2-pyrro
- (2S)-4-oxo-1,2-Pyrrolidinedicarboxylic acid 2-methyl 1-(phenylmethyl) ester
- (S)-L-Benzyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxyl
- 1-O-benzyl 2-O-methyl (2S)-4-oxopyrrolidine-1,2-dicarboxylate
- (2S)-N-Benzyloxycarbonyl-4-oxoproline methyl ester
- (S)-1-benzyloxycarbonyl-4-oxoproline methy
- (S)-L-benzyl-2-methyl 4-oxopyrrolidine-1,2-dicarboxylate
- 4-oxo-1-<(phenylmethoxy)carbonyl>-L-proline methyl ester
- methyl (2S)-1-(benzyloxycarbonyl)-4-oxo-2-pyrrolidinecarboxylate
- methyl (2S)-1-benzyloxycarbonyl-4-oxopyrrolidine-2-carboxylate
- Methyl (S)-1-CBZ-4-oxo-2-pyrrolidine carboxylate
- 1-benzyl 2-methyl (2S)-4-oxopyrrolidine-1,2-dicarboxylate
- Methyl (S)-1-Cbz-4-oxo-2-pyrrolidinecarboxylate
- (S)-L-benzyl2-methyl4-oxopyrrolidine-1,2-dicarboxyl
- XRFKZAWVKVORNI-LBPRGKRZSA-N
- (s)-L-benzyl-2-methyl4-oxopyrrolidine-1,2-dicarboxylate
- ZI
- AKOS016008678
- (S)-CBZ 1-methyl-4-oxopyrrolidine-2-carboxylate
- (2S)-3-benzyl-2-methyl-4-oxopyrrolidine-1,2-dicarboxylate
- 1-benzyl 2-methyl (S)-4-oxopyrrolidine-1,2-dicarboxylate
- EN300-7421474
- AKOS015995268
- MFCD09608116
- PD197233
- 2-methyl 1-(phenylmethyl) (2S)-4-oxo-1,2-pyrrolidinedicarboxylate
- O1-Benzyl O2-methyl (2S)-4-oxopyrrolidine-1,2-dicarboxylate
- s10567
- 16217-15-5
- DTXSID50469163
- (S)-1-benzyloxycarbonyl-4-oxoproline methyl ester
- CS-0055123
- 1-benzyloxycarbonyl-4-keto-(S)-proline methyl ester
- SCHEMBL204264
- BP-22760
- 1,2-Pyrrolidinedicarboxylic acid, 4-oxo-, 2-methyl 1-(phenylmethyl) ester, (2S)-
- J-502492
- A3605
- AMY36452
- AS-73724
- (S)-1-Benzyl2-methyl4-oxopyrrolidine-1,2-dicarboxylate
- HY-W063269
-
- MDL: MFCD09608116
- インチ: 1S/C14H15NO5/c1-19-13(17)12-7-11(16)8-15(12)14(18)20-9-10-5-3-2-4-6-10/h2-6,12H,7-9H2,1H3/t12-/m0/s1
- InChIKey: XRFKZAWVKVORNI-LBPRGKRZSA-N
- ほほえんだ: O(C([H])([H])C1C([H])=C([H])C([H])=C([H])C=1[H])C(N1C([H])([H])C(C([H])([H])[C@@]1([H])C(=O)OC([H])([H])[H])=O)=O
計算された属性
- せいみつぶんしりょう: 277.09500
- どういたいしつりょう: 277.09502258g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 20
- 回転可能化学結合数: 5
- 複雑さ: 389
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 72.9
- 疎水性パラメータ計算基準値(XlogP): 1.1
じっけんとくせい
- 密度みつど: 1.306±0.06 g/cm3 (20 ºC 760 Torr),
- ふってん: 422.051 °C at 760 mmHg
- フラッシュポイント: 209.049 °C
- 屈折率: 1.559
- ようかいど: 微溶性(1.5 g/l)(25ºC)、
- PSA: 72.91000
- LogP: 1.07750
- じょうきあつ: 0.0±1.0 mmHg at 25°C
(S)-1-Benzyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- 危険レベル:IRRITANT
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
(S)-1-Benzyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S99140-5g |
(S)-1-Benzyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate |
16217-15-5 | 5g |
¥2806.0 | 2021-09-07 | ||
Chemenu | CM127671-5g |
1-benzyl 2-methyl (S)-4-oxopyrrolidine-1,2-dicarboxylate |
16217-15-5 | 95% | 5g |
$*** | 2023-03-30 | |
eNovation Chemicals LLC | Y0992971-10g |
(S)-L-benzyl-2-Methyl 4-oxopyrrolidine-1,2-dicarboxylate |
16217-15-5 | 95% | 10g |
$565 | 2024-08-02 | |
TRC | O859600-250mg |
(2S)-4-Oxo-1,2-pyrrolidinedicarboxylic Acid 1-Benzyl 2-Methyl Ester |
16217-15-5 | 250mg |
$1596.00 | 2023-05-17 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S99140-1g |
(S)-1-Benzyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate |
16217-15-5 | 1g |
¥786.0 | 2021-09-07 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXA3156-5G |
1-benzyl 2-methyl (2S)-4-oxopyrrolidine-1,2-dicarboxylate |
16217-15-5 | 97% | 5g |
¥ 4,316.00 | 2023-04-14 | |
Alichem | A109000232-5g |
1-Benzyl 2-methyl (S)-4-oxopyrrolidine-1,2-dicarboxylate |
16217-15-5 | 98% | 5g |
$1,017.41 | 2022-04-02 | |
Apollo Scientific | OR322878-100mg |
(S)-Cbz 1-methyl-4-oxopyrrolidine-2-carboxylate |
16217-15-5 | 100mg |
£315.00 | 2024-07-20 | ||
Enamine | EN300-7421474-0.05g |
1-benzyl 2-methyl (2S)-4-oxopyrrolidine-1,2-dicarboxylate |
16217-15-5 | 95% | 0.05g |
$1008.0 | 2024-05-24 | |
Enamine | EN300-7421474-0.25g |
1-benzyl 2-methyl (2S)-4-oxopyrrolidine-1,2-dicarboxylate |
16217-15-5 | 95% | 0.25g |
$1104.0 | 2024-05-24 |
(S)-1-Benzyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate 関連文献
-
Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748
-
A. Ratnamala,V. Durga Kumari,M. Subrahmanyam,N. Archana Chem. Commun., 2004, 2710-2711
-
3. Caper tea
-
Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
-
5. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
-
Tippu S. Sheriff,Steven Cope,Mmaezi Ekwegh Dalton Trans., 2007, 5119-5122
-
Jin Xu,Bingying Jiang,Jiao Su,Yun Xiang,Ruo Yuan,Yaqin Chai Chem. Commun., 2012,48, 3309-3311
-
Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255
-
Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
(S)-1-Benzyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylateに関する追加情報
(S)-1-Benzyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate and Its Significance in Modern Chemical Biology
The compound with the CAS number 16217-15-5, known as (S)-1-Benzyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate, represents a fascinating molecule in the realm of chemical biology. This chiral pyrrolidine derivative has garnered significant attention due to its unique structural features and its potential applications in pharmaceutical research and drug development. The stereochemistry of this compound, particularly its (S)-configuration, plays a crucial role in determining its biological activity, making it a valuable scaffold for designing novel therapeutic agents.
In recent years, the field of medicinal chemistry has seen a surge in the exploration of heterocyclic compounds for their diverse pharmacological properties. Pyrrolidine derivatives, in particular, have been extensively studied for their role in modulating various biological pathways. The presence of both carboxylate groups and a benzyl substituent in (S)-1-Benzyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate contributes to its versatility, allowing for multiple points of interaction with biological targets. This structural motif has been exploited in the design of molecules with potential applications in treating neurological disorders, inflammation, and metabolic diseases.
One of the most compelling aspects of this compound is its stereochemical purity. The (S)-configuration at the chiral center is critical for its biological activity, as enantiomers often exhibit markedly different pharmacological effects. The synthesis of enantiomerically pure (S)-1-Benzyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate requires sophisticated synthetic methodologies, including asymmetric catalysis and chiral resolution techniques. These advanced synthetic approaches ensure that the compound's biological activity is maximized while minimizing potential side effects.
Recent studies have highlighted the potential of (S)-1-Benzyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate as a lead compound for drug discovery. Researchers have demonstrated its ability to interact with specific enzymes and receptors involved in disease pathways. For instance, preliminary in vitro studies suggest that this compound may inhibit the activity of certain proteases associated with inflammation and oxidative stress. These findings are particularly intriguing given the growing interest in targeting these pathways for therapeutic intervention.
The structural features of (S)-1-Benzyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate also make it an attractive scaffold for further chemical modification. By introducing additional functional groups or altering the substituents, chemists can fine-tune the compound's properties to enhance its binding affinity and selectivity. This flexibility is crucial for developing molecules that are both effective and well-tolerated by patients. The synthesis of derivatives has already led to several promising candidates that are being evaluated in preclinical studies.
In addition to its pharmacological potential, (S)-1-Benzyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate has shown promise in material science applications. Its unique molecular architecture allows it to form stable complexes with other molecules, making it useful as a ligand or intermediate in various chemical reactions. These applications underscore the compound's versatility beyond traditional pharmaceutical uses.
The development of new synthetic routes for (S)-1-Benzyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate has been a focus of recent research efforts. Innovations in catalytic methods and green chemistry principles have enabled more efficient and sustainable production processes. These advancements not only reduce the cost of manufacturing but also minimize environmental impact, aligning with global efforts to promote sustainable chemistry.
The future prospects for (S)-1-Benzyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate are promising. Ongoing research aims to explore its potential in treating a broader range of diseases and to optimize its pharmacokinetic properties. Collaborative efforts between academia and industry are essential to translate these findings into tangible therapeutic benefits for patients worldwide.
In conclusion, (S)-1-Benzyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate, with its CAS number 16217-15-5, stands out as a significant molecule in chemical biology. Its unique structural features and stereochemical purity make it a valuable tool for drug discovery and material science applications. As research continues to uncover new possibilities for this compound, it is likely to play an increasingly important role in addressing some of today's most pressing medical challenges.
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